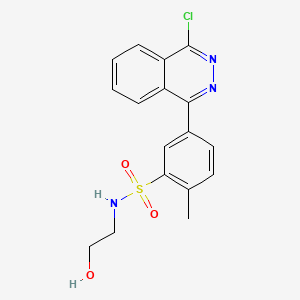
Ethyl (2-nitroanilino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-nitroanilino)(oxo)acetate is an organic compound with the molecular formula C10H10N2O5 and a molecular weight of 238.202 g/mol . This compound is known for its unique structure, which includes a nitro group, an anilino group, and an oxoacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl (2-nitroanilino)(oxo)acetate typically involves the reaction of 2-nitroaniline with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2-nitroanilino)(oxo)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2-nitroanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2-nitroanilino)(oxo)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2-nitroanilino)(oxo)acetate can be compared with similar compounds such as:
Ethyl benzoylacetate: Similar in structure but lacks the nitro group.
Ethyl 2-oxoacetate: Similar ester functionality but different substituents
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-(2-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-5-3-4-6-8(7)12(15)16/h3-6H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRNVWKPACLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B2819897.png)


![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2819905.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)




![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)
